molecular formula C8H6F3N3 B12812930 6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine

6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B12812930
M. Wt: 201.15 g/mol
InChI Key: FVWURPOLYQKWRL-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. The trifluoromethyl group and the methyl group attached to the imidazole ring contribute to its unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the introduction of the trifluoromethyl group can be achieved through nucleophilic substitution reactions using reagents like trifluoromethyl iodide. The methyl group is often introduced via alkylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Solvent selection and purification steps are also critical to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine has diverse applications across various scientific disciplines:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism by which 6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine exerts its effects is often related to its ability to interact with biological macromolecules. The trifluoromethyl group

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C8H6F3N3/c1-4-2-5-6(3-12-4)14-7(13-5)8(9,10)11/h2-3H,1H3,(H,13,14)

InChI Key

FVWURPOLYQKWRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)NC(=N2)C(F)(F)F

Origin of Product

United States

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